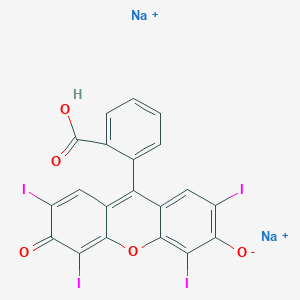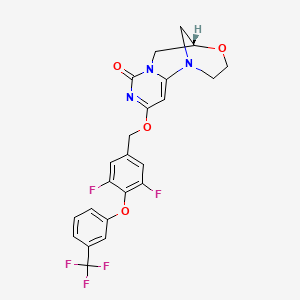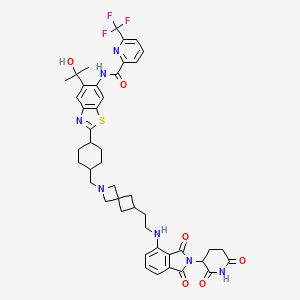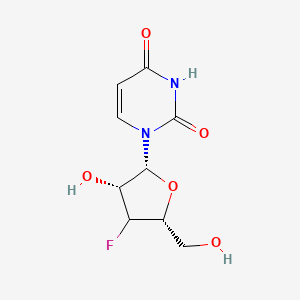![molecular formula C18H26N2 B12408026 (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)
(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a bicyclic octane ring fused with a naphthalene moiety. The presence of deuterium (d3) in the structure indicates that it is a deuterated compound, which can be useful in various scientific applications, including studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 typically involves several steps:
Formation of the Bicyclic Octane Ring: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.
Introduction of the Naphthalene Moiety: The naphthalene ring can be introduced through a Friedel-Crafts alkylation reaction, where the bicyclic octane ring is alkylated with a naphthalene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imine or nitroso derivatives.
Reduction: Reduction reactions can convert the naphthalene moiety to a dihydronaphthalene or tetrahydronaphthalene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Imine or nitroso derivatives.
Reduction: Dihydronaphthalene or tetrahydronaphthalene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Isotopic Labeling: The deuterated form of the compound is useful in studies involving isotopic labeling, which helps in tracing reaction pathways and mechanisms.
Stereochemistry: The compound’s unique structure makes it an interesting subject for stereochemical studies.
Biology
Receptor Binding Studies: The compound can be used in studies involving receptor binding, particularly in the context of neurotransmitter receptors.
Medicine
Pharmacokinetics: The deuterated form can be used in pharmacokinetic studies to understand the metabolism and distribution of similar compounds in the body.
Industry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
作用機序
The mechanism of action of (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes. The presence of deuterium can affect the compound’s metabolic stability and interaction with enzymes, providing insights into its pharmacological properties.
類似化合物との比較
Similar Compounds
Tropane Alkaloids: Compounds such as cocaine and atropine share a similar bicyclic structure.
Bicyclic Amines: Compounds like quinuclidine and tropinone also have a bicyclic amine structure.
Uniqueness
Deuteration: The presence of deuterium distinguishes this compound from other similar compounds, providing unique properties for isotopic labeling and pharmacokinetic studies.
Structural Complexity: The combination of a bicyclic octane ring and a naphthalene moiety makes this compound structurally unique, offering diverse applications in scientific research.
特性
分子式 |
C18H26N2 |
|---|---|
分子量 |
273.4 g/mol |
IUPAC名 |
(3S)-3-deuterio-N-[dideuterio-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2/t16-,18-/m1/s1/i12D2,18D |
InChIキー |
BCXAOEQLKWKVHU-OLSSLOCVSA-N |
異性体SMILES |
[2H][C@]1(CN2CCC1CC2)NC([2H])([2H])[C@H]3CCCC4=CC=CC=C34 |
正規SMILES |
C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
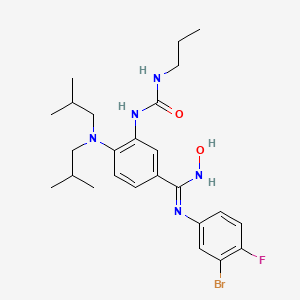
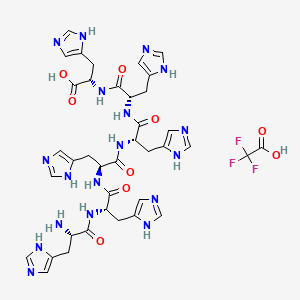
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
